2,N-Dihydroxy-acetamidine
Description
2,N-Dihydroxy-acetamidine (theoretical IUPAC name: N-hydroxyacetamidine) is an acetamidine derivative characterized by hydroxyl (-OH) and imino (NH) functional groups attached to an acetamidine backbone. Acetamidines are typically employed in pharmaceutical synthesis, agrochemicals, and coordination chemistry due to their chelating properties and nucleophilic reactivity .
Properties
IUPAC Name |
N',2-dihydroxyethanimidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6N2O2/c3-2(1-5)4-6/h5-6H,1H2,(H2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEOOQFYHYZGYRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=NO)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(/C(=N/O)/N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10994603 | |
| Record name | N-Dihydroxyethanimidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10994603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
90.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73728-45-7 | |
| Record name | N-Dihydroxyethanimidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10994603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,2-dihydroxyethanimidamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
2,N-Dihydroxy-acetamidine can be synthesized through several methods. One common synthetic route involves the reaction of acetonitrile with hydroxylamine under acidic conditions to form the intermediate iminoether, which is then hydrolyzed to yield this compound . Industrial production methods often involve the use of acetamidinium salts, which are prepared by reacting acetonitrile with alcohol in the presence of hydrogen chloride, followed by the addition of ammonia .
Chemical Reactions Analysis
2,N-Dihydroxy-acetamidine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. The compound can also participate in substitution reactions with halogens and other electrophiles. Major products formed from these reactions include substituted acetamidines and other derivatives .
Scientific Research Applications
2,N-Dihydroxy-acetamidine has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of heterocyclic compounds such as pyrimidines and triazines . In medicine, it is being investigated for its potential use in the development of new drugs and therapeutic agents . Additionally, it has industrial applications as an intermediate in the production of various chemicals .
Mechanism of Action
The mechanism of action of 2,N-Dihydroxy-acetamidine involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of certain enzymes by binding to their active sites and preventing their normal function . This interaction can lead to the modulation of various biochemical pathways, resulting in the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares 2,N-Dihydroxy-acetamidine with structurally related compounds based on substituents, molecular formulas, and key properties:
Reactivity and Functional Group Influence
- Hydroxyl vs. Alkylamino Groups: The hydroxyl group in this compound enhances polarity and hydrogen-bonding capacity compared to alkylamino-substituted analogs like 2-(Diethylamino)-N′-hydroxyethanimidamide. This difference may increase solubility in polar solvents but reduce stability under acidic conditions .
- Cyano vs. Chloro Substituents: The cyano group in 2-Cyano-N-[(methylamino)carbonyl]acetamide introduces strong electron-withdrawing effects, contrasting with the electron-donating chloro group in alachlor. This impacts electrophilic reactivity and degradation pathways .
- Acetamide vs.
Toxicity and Regulatory Profiles
- 2-Cyano-N-[(methylamino)carbonyl]acetamide: Limited toxicological data available; requires caution in handling due to unstudied risks .
- Alachlor : Regulated as a herbicide with environmental persistence concerns; restricted in some jurisdictions .
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